Product packaging for 3-(4-Methylthiophen-2-yl)pyridine(Cat. No.:)

3-(4-Methylthiophen-2-yl)pyridine

Cat. No.: B11826985
M. Wt: 175.25 g/mol
InChI Key: CTQSOAFGRZTPHP-UHFFFAOYSA-N
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Description

Significance of Heterocyclic Architectures in Organic and Medicinal Chemistry

Heterocyclic compounds form the backbone of a significant portion of known organic molecules and are of immense importance in medicinal and organic chemistry. ijnrd.orgopenmedicinalchemistryjournal.com Statistics indicate that over 85% of all biologically active chemical entities contain a heterocyclic ring, a testament to their central role in contemporary drug design. nih.gov The prevalence of these structures in nature, found in essential biomolecules like DNA, RNA, vitamins, and alkaloids, has long inspired chemists. ijraset.comijsrtjournal.com

The inclusion of heteroatoms such as nitrogen, sulfur, and oxygen within a cyclic framework imparts unique physicochemical properties to the molecule. These properties, including solubility, lipophilicity, polarity, and the capacity for hydrogen bonding, can be finely tuned through synthetic modifications. nih.gov This adaptability allows medicinal chemists to optimize the absorption, distribution, metabolism, and excretion (ADME) properties of drug candidates, thereby enhancing their therapeutic potential. nih.gov The continuous development of synthetic methodologies, particularly metal-catalyzed cross-coupling reactions, has further expanded the accessibility and diversity of functionalized heterocycles. nih.gov

Overview of Pyridine (B92270) and Thiophene (B33073) Moieties in Chemical Scaffolds

Among the vast array of heterocyclic systems, pyridine and thiophene rings stand out as particularly significant scaffolds in chemical and pharmaceutical research.

Pyridine , a six-membered aromatic ring containing one nitrogen atom, is a fundamental component in over 7,000 existing drug molecules. rsc.org Its basic nature, water solubility, and ability to form hydrogen bonds make it a desirable feature in pharmacologically active compounds. nih.govresearchgate.net The pyridine ring is a key structural element in numerous natural products, including nicotine (B1678760) and the vitamin niacin. nih.gov Its derivatives have found applications in a wide range of therapeutic areas, including as antibacterial, anticancer, and antiviral agents. ijsrtjournal.comrsc.org

Thiophene , a five-membered aromatic ring containing a sulfur atom, is another crucial heterocyclic moiety. Sulfur-containing heterocycles are present in a substantial number of FDA-approved drugs and exhibit a broad spectrum of biological activities, including antidiabetic, antibacterial, and anti-inflammatory properties. openmedicinalchemistryjournal.com The thiophene ring, like pyridine, can be readily functionalized, allowing for the systematic exploration of structure-activity relationships.

The combination of pyridine and thiophene rings within a single molecular framework creates a "hybrid" system that can leverage the beneficial properties of both moieties. These hybrid structures offer a rich chemical space for the discovery of novel compounds with unique biological and material properties.

Specific Focus on the 3-(4-Methylthiophen-2-yl)pyridine Core and Related Analogues

A prime example of a pyridine-thiophene hybrid is the This compound core. This specific arrangement, where a 4-methyl-substituted thiophene ring is attached to the 3-position of a pyridine ring, presents a distinct three-dimensional structure and electronic distribution that can influence its interactions with biological targets.

The synthesis of such biaryl compounds often involves cross-coupling reactions, where a pyridine derivative and a thiophene derivative are joined. Modern synthetic methods provide efficient routes to these and related structures, enabling the exploration of their chemical and biological potential. organic-chemistry.org

The concept of positional isomerism is critical when considering methylthiophen-pyridine frameworks. The relative positions of the nitrogen atom in the pyridine ring, the sulfur atom in the thiophene ring, the methyl group on the thiophene ring, and the point of connection between the two rings can all be varied. nih.gov

For instance, the thiophene ring could be connected at the 2- or 3-position of the pyridine ring, and the pyridine ring could be attached at the 2-, 3-, 4-, or 5-position of the thiophene ring. Furthermore, the methyl group on the thiophene ring can occupy different positions. Each of these isomers will have a unique shape and electronic profile, which can lead to different physical, chemical, and biological properties. nih.gov This structural diversity allows for the creation of a vast library of related analogues for screening in various applications.

Below is a table highlighting some of the potential positional isomers of methylthiophen-pyridine:

Isomer NamePoint of Pyridine ConnectionPoint of Thiophene ConnectionPosition of Methyl Group on Thiophene
2-(2-Methylthiophen-3-yl)pyridine232
3-(2-Methylthiophen-3-yl)pyridine332
4-(2-Methylthiophen-3-yl)pyridine432
2-(3-Methylthiophen-2-yl)pyridine223
This compound 3 2 4
4-(5-Methylthiophen-2-yl)pyridine425
2-(Thiophen-2-yl)pyridine22-
3-(Thiophen-3-yl)pyridine33-

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H9NS B11826985 3-(4-Methylthiophen-2-yl)pyridine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H9NS

Molecular Weight

175.25 g/mol

IUPAC Name

3-(4-methylthiophen-2-yl)pyridine

InChI

InChI=1S/C10H9NS/c1-8-5-10(12-7-8)9-3-2-4-11-6-9/h2-7H,1H3

InChI Key

CTQSOAFGRZTPHP-UHFFFAOYSA-N

Canonical SMILES

CC1=CSC(=C1)C2=CN=CC=C2

Origin of Product

United States

Advanced Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the structure of organic molecules by providing detailed information about the chemical environment of individual atoms. For 3-(4-Methylthiophen-2-yl)pyridine, ¹H and ¹³C NMR are fundamental for mapping the proton and carbon frameworks, respectively, while variable-temperature NMR can offer insights into the molecule's conformational dynamics.

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environment Elucidation

¹H NMR spectroscopy provides information on the number of different types of protons, their electronic environments, and their proximity to one another. In the ¹H NMR spectrum of this compound, distinct signals are expected for the protons on the pyridine (B92270) ring, the thiophene (B33073) ring, and the methyl group.

The pyridine ring protons typically appear in the downfield region of the spectrum due to the deshielding effect of the electronegative nitrogen atom. The proton at the C2 position of the pyridine ring is expected to be the most deshielded, appearing as a singlet or a narrowly split multiplet. The protons at the C4, C5, and C6 positions will exhibit characteristic splitting patterns (doublets, triplets, or doublet of doublets) arising from spin-spin coupling with adjacent protons.

The protons on the thiophene ring will also have distinct chemical shifts. The proton at the C5 position of the thiophene ring is expected to be a singlet, while the proton at the C3 position will likely appear as a singlet or a very finely split signal due to long-range coupling with the methyl protons. The methyl group protons will resonate in the upfield region of the spectrum as a sharp singlet, typically around 2.0-2.5 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton PositionPredicted Chemical Shift (δ, ppm)Multiplicity
Pyridine H-28.5 - 8.7s
Pyridine H-47.8 - 8.0d
Pyridine H-57.2 - 7.4dd
Pyridine H-68.4 - 8.6d
Thiophene H-37.0 - 7.2s
Thiophene H-57.3 - 7.5s
Methyl (CH₃)2.2 - 2.4s

Note: These are predicted values based on known chemical shifts for similar pyridine and thiophene derivatives. Actual experimental values may vary.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Confirmation

¹³C NMR spectroscopy provides a detailed map of the carbon framework of a molecule. Each unique carbon atom in this compound will give rise to a distinct signal in the ¹³C NMR spectrum.

The carbon atoms of the pyridine ring will resonate in the aromatic region, typically between 120 and 150 ppm. The carbon atom attached to the nitrogen (C2) and the carbon at the point of substitution (C3) will have characteristic chemical shifts. Similarly, the carbon atoms of the thiophene ring will also appear in the aromatic region, with the carbon atoms adjacent to the sulfur atom showing distinct shifts. The methyl carbon will be observed in the upfield region of the spectrum, generally below 30 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon PositionPredicted Chemical Shift (δ, ppm)
Pyridine C-2148 - 152
Pyridine C-3130 - 134
Pyridine C-4135 - 139
Pyridine C-5122 - 126
Pyridine C-6147 - 151
Thiophene C-2138 - 142
Thiophene C-3125 - 129
Thiophene C-4139 - 143
Thiophene C-5123 - 127
Methyl (CH₃)15 - 20

Note: These are predicted values based on known chemical shifts for similar pyridine and thiophene derivatives. Actual experimental values may vary.

Variable-Temperature NMR for Conformational Analysis

The bond connecting the pyridine and thiophene rings in this compound allows for rotational freedom, potentially leading to different stable conformations (rotamers). Variable-temperature (VT) NMR spectroscopy is a powerful technique to study such dynamic processes.

At room temperature, if the rotation around the C-C bond between the two rings is fast on the NMR timescale, the spectrum will show a single set of averaged signals for the protons and carbons of both rings. However, as the temperature is lowered, the rate of rotation decreases. If the energy barrier to rotation is sufficiently high, the rotation can be "frozen out" on the NMR timescale. At this point, the NMR spectrum would show separate signals for each of the non-equivalent protons and carbons in the different stable conformations. By analyzing the changes in the NMR spectra as a function of temperature, it is possible to determine the thermodynamic parameters for the conformational exchange, such as the activation energy for rotation. This information is crucial for understanding the three-dimensional structure and dynamic behavior of the molecule in solution.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound, its elemental composition, and to gain structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-resolution mass spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, often to four or five decimal places. This high accuracy allows for the unambiguous determination of the elemental formula of a compound. For this compound, with a chemical formula of C₁₀H₉NS, the expected exact mass can be calculated.

Table 3: Theoretical Exact Mass for this compound

IonChemical FormulaCalculated Exact Mass (m/z)
[M+H]⁺C₁₀H₁₀NS⁺176.0528
[M+Na]⁺C₁₀H₉NNaS⁺198.0348

By comparing the experimentally measured mass from an HRMS analysis to the theoretical exact mass, the elemental composition of this compound can be confidently confirmed, distinguishing it from other compounds that may have the same nominal mass.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Purity and Impurity Profiling

Liquid chromatography-mass spectrometry (LC-MS/MS) is a hybrid technique that combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This technique is exceptionally well-suited for determining the purity of a sample and for identifying and quantifying any impurities present.

In an LC-MS/MS analysis of this compound, the sample is first injected into an LC column. The different components of the sample are separated based on their interactions with the stationary phase of the column. As each component elutes from the column, it enters the mass spectrometer.

The mass spectrometer can be operated in full-scan mode to detect all ions within a certain mass range, providing a mass spectrum for each eluting peak. This allows for the confirmation of the molecular weight of the main component and the detection of any impurities with different molecular weights.

Furthermore, tandem mass spectrometry (MS/MS) can be employed for structural confirmation and impurity identification. In an MS/MS experiment, the ion corresponding to the main compound or a suspected impurity is selected and then fragmented. The resulting fragmentation pattern is characteristic of the molecule's structure and can be used to confirm its identity or to elucidate the structure of an unknown impurity. This detailed impurity profile is critical for quality control in chemical synthesis and pharmaceutical applications.

Vibrational Spectroscopy (IR and Raman) for Functional Group Identification and Conformational Insights

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for the structural elucidation of this compound. By probing the vibrational modes of the molecule, these methods provide a detailed fingerprint of the functional groups present and offer insights into the molecule's conformational state. The interpretation of these spectra is often supported by computational methods, such as Density Functional Theory (DFT), which can predict vibrational frequencies and aid in the assignment of complex spectral bands.

The spectrum of this compound is characterized by contributions from the pyridine ring, the substituted thiophene ring, and the methyl group. The aromatic C-H stretching vibrations from both heterocyclic rings are typically observed in the high-frequency region of 3100-3000 cm⁻¹. elixirpublishers.com The pyridine ring itself exhibits characteristic ring stretching vibrations, often involving the C=C and C=N bonds, in the 1600-1500 cm⁻¹ region. elixirpublishers.com These bands can be of strong to medium intensity and are sensitive to the substitution pattern on the ring.

The thiophene ring also contributes a series of characteristic bands. Vibrations associated with the C=C stretching of the thiophene ring are expected in a similar region to the pyridine ring vibrations. The C-S stretching modes of the thiophene ring are typically found at lower frequencies. Furthermore, C-H in-plane and out-of-plane bending vibrations for both aromatic systems give rise to a number of sharp bands in the 1300-1000 cm⁻¹ and below 1000 cm⁻¹ regions, respectively. elixirpublishers.com The methyl group introduces its own characteristic vibrations, including symmetric and asymmetric C-H stretching and bending modes.

Analysis of the vibrational spectra can also provide information on the molecule's conformation, particularly the relative orientation of the thiophene and pyridine rings. Changes in the dihedral angle between the rings can influence the vibrational coupling between them, leading to shifts in band positions and changes in intensities. Both IR and Raman spectroscopies are complementary, as some vibrational modes may be more active in one technique than the other due to molecular symmetry and selection rules. aps.org For instance, the C₂v point-group symmetry of an unsubstituted pyridine molecule dictates that all 27 of its vibrational modes are Raman active, while 24 are IR active. aps.org

Table 1: Representative Vibrational Frequencies for this compound Functional Groups
Vibrational ModeTypical Frequency Range (cm⁻¹)Ring of Origin
Aromatic C-H Stretch3100 - 3000Pyridine, Thiophene
Pyridine Ring Stretch (C=N, C=C)1600 - 1500Pyridine
Thiophene Ring Stretch (C=C)1550 - 1400Thiophene
C-H In-plane Bend1300 - 1000Pyridine, Thiophene
C-S Stretch850 - 600Thiophene
C-H Out-of-plane Bend900 - 675Pyridine, Thiophene

X-ray Crystallography for Solid-State Molecular Architecture

A critical structural parameter for bi-aryl heterocyclic compounds like this compound is the dihedral angle between the planes of the two aromatic rings. This angle is determined by the torsion around the C-C single bond connecting the pyridine and thiophene moieties. The degree of twist between the rings influences the extent of π-conjugation across the molecule, which in turn affects its electronic and photophysical properties.

In related structures, this dihedral angle can vary significantly. For instance, in a series of thiophene-carbohydrazide-pyridine derivatives, the dihedral angles between the thiophene and pyridine rings were found to be 21.4°, 15.42°, 4.97°, and 83.52°, demonstrating a wide range of possible conformations. nih.gov In the closely related compound 4-(4-Bromo-5-methylthiophen-2-yl)pyridine, the dihedral angle is small, at 4.9(1)°, indicating a nearly co-planar arrangement that facilitates conjugation throughout the molecule. researchgate.net Similarly, in another pyridine derivative, the dihedral angle between the pyridine and a substituted benzene (B151609) ring was found to be 9.86°. nih.gov The specific value for this compound will depend on the steric and electronic effects of the substituents and the forces involved in crystal packing. A smaller dihedral angle generally suggests a more planar conformation, which can enhance electronic communication between the two ring systems.

Table 2: Comparison of Dihedral Angles in Related Thiophene-Pyridine Structures
CompoundDihedral Angle between Rings (°)Reference
N′-[(E)-pyridin-3-ylmethylidene]thiophene-2-carbohydrazide21.4 (2) nih.gov
N′-[(E)-pyridin-2-ylmethylidene]thiophene-2-carbohydrazide15.42 (14) nih.gov
4-(4-Bromo-5-methylthiophen-2-yl)pyridine4.9 (1) researchgate.net
4-([2,2':6',2''-terpyridin]-4'-yl)phenol (central pyridine to phenol)5.03 redalyc.org

The arrangement of molecules in the crystal lattice, known as crystal packing, is governed by a network of non-covalent intermolecular interactions. These interactions dictate the crystal's stability, density, and morphology. For this compound, several types of interactions are anticipated to play a role.

Weak C-H···N or C-H···S hydrogen bonds are common in such structures, where a hydrogen atom attached to a carbon atom interacts with the lone pair of electrons on a nitrogen or sulfur atom of an adjacent molecule. nih.gov Aromatic π-π stacking interactions are also significant forces in the packing of planar aromatic molecules. researchgate.net These occur when the electron-rich π systems of the thiophene and/or pyridine rings of neighboring molecules overlap. The geometry of this stacking can be face-to-face or offset. In the crystal structure of 2-amino-6-[(1-phenylethyl)amino]-4-(thiophen-2-yl)pyridine-3,5-dicarbonitrile, molecules are linked by N-H···N hydrogen bonds, and the structure is further stabilized by N-H···π and π-π interactions, with centroid-centroid separations between rings of approximately 3.8 to 3.9 Å. nih.gov The specific packing motif for this compound will be a balance of these various forces, aiming to achieve the most thermodynamically stable crystalline form. Hirshfeld surface analysis is a modern computational tool used to visualize and quantify these diverse intermolecular contacts within a crystal structure. nih.gov

Chromatographic Purity Assessment (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for determining the purity of synthesized chemical compounds, including this compound. The method separates components of a mixture based on their differential partitioning between a stationary phase (packed in a column) and a liquid mobile phase. For purity assessment, a reversed-phase (RP-HPLC) setup is commonly employed.

In a typical RP-HPLC analysis, a nonpolar stationary phase, such as octadecylsilane (C18), is used with a polar mobile phase, often a mixture of water or an aqueous buffer and an organic solvent like acetonitrile or methanol (B129727). ptfarm.plnih.gov The compound is dissolved in a suitable solvent, injected into the HPLC system, and detected as it elutes from the column, most commonly by a UV detector set to a wavelength where the analyte absorbs strongly. dtic.mil The time it takes for the compound to travel through the column is known as its retention time, which is a characteristic property under specific chromatographic conditions.

The purity is determined by the percentage of the total peak area that corresponds to the main compound's peak in the resulting chromatogram. A high-purity sample will ideally show a single, sharp, and symmetrical peak. The presence of other peaks indicates impurities. Validated HPLC methods are crucial for accurate quantification, with parameters such as linearity, precision, accuracy, and limits of detection (LOD) and quantification (LOQ) being established. ptfarm.plnih.gov

Table 3: Typical RP-HPLC Conditions for Purity Analysis of Pyridine Derivatives
ParameterCondition
ColumnOctadecyl (C18), e.g., 250 x 4.0 mm, 5 µm particle size
Mobile PhaseIsocratic or gradient mixture of Acetonitrile and Phosphate Buffer (e.g., pH 2)
Flow Rate1.0 mL/min
DetectionUV at ~240-260 nm
Internal StandardMay be used for precise quantification (e.g., Phenacetin)
Purity ResultTypically >95% area percent for purified compounds

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in computational chemistry for investigating the electronic structure of molecules. niscpr.res.inresearchgate.net DFT methods, such as B3LYP, combined with appropriate basis sets (e.g., 6-31G(d,p) or 6-311++G(d,p)), offer a balance of computational cost and accuracy for predicting a wide range of molecular properties. niscpr.res.innih.govnih.gov

For bicyclic aromatic compounds like thienylpyridines, a critical parameter is the dihedral angle between the thiophene (B33073) and pyridine (B92270) rings, which determines the planarity of the molecule. For example, theoretical calculations on compounds such as 3-(2-methylphenylaminothiazol-5-oyl) pyridine have shown that steric hindrance can lead to a non-planar conformation, as revealed by the calculated dihedral angles. In contrast, other related structures may exhibit near-planarity, which can influence electronic conjugation between the two rings. The optimized geometry is the foundation for calculating all other molecular properties. nih.govnih.gov

Table 1: Representative Geometrical Parameters Calculated by DFT for Thiophene and Pyridine Moieties in Analogous Compounds.
ParameterBond/AngleTypical Calculated Value
Bond Length (Å)Thiophene C-S~1.72 Å
Thiophene C=C~1.37 Å
Pyridine C-N~1.34 Å
Pyridine C-C~1.39 Å
Bond Angle (°)Thiophene C-S-C~92°
Pyridine C-N-C~117°
Pyridine C-C-C~118-120°

DFT calculations are widely used to predict spectroscopic data, which serves as a crucial tool for structural verification when compared with experimental results. niscpr.res.in

Vibrational Spectroscopy (IR/Raman): Theoretical calculations can predict the vibrational frequencies and intensities of a molecule, corresponding to its infrared (IR) and Raman spectra. researchgate.net For aromatic systems like pyridine and thiophene derivatives, characteristic stretching vibrations for C=C, C-N, C-S, and C-H bonds can be assigned. Calculated frequencies are often scaled by a factor to correct for approximations in the theoretical model and to improve agreement with experimental data. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Invariant Atomic Orbital (GIAO) method, used in conjunction with DFT, is a reliable approach for calculating the ¹H and ¹³C NMR chemical shifts of molecules. nih.govresearchgate.net These theoretical predictions are valuable for assigning signals in experimental spectra and confirming the proposed structure of synthesized compounds. nih.gov Studies on related molecules often show a strong linear correlation between the calculated and experimental chemical shifts, validating the accuracy of the computational method. nih.gov

Table 2: Examples of Predicted Spectroscopic Data for Functional Groups in Related Pyridine-Thiophene Systems.
SpectroscopyFunctional Group/VibrationTypical Calculated Wavenumber (cm⁻¹)/Shift (ppm)
FT-IRAromatic C=C Stretching1430–1650
Aromatic C-H Stretching3000–3100
¹³C NMRPyridine Carbons120–150
Thiophene Carbons125–145
¹H NMRPyridine Protons7.0–8.5
Thiophene Protons7.0–7.8

The electronic properties and reactivity of a molecule are governed by its molecular orbitals and the distribution of electron density.

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier orbitals. nih.gov The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. nih.gov The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability. irjweb.com A small energy gap suggests that a molecule is more polarizable and has higher chemical reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. nih.govirjweb.com For instance, the calculated HOMO-LUMO gap for the related compound quinoline is approximately 4.83 eV. scirp.org

Molecular Electrostatic Potential (MEP) and Charge Distribution: An MEP map illustrates the charge distribution across a molecule, identifying regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). nih.gov This is useful for predicting how a molecule will interact with other reagents. Furthermore, methods like Mulliken population analysis can be used to calculate the partial atomic charges on each atom, providing a quantitative measure of electron distribution. irjweb.com In thienylpyridines, the nitrogen atom of the pyridine ring is typically a site of negative potential, indicating its role as a hydrogen bond acceptor.

Table 3: Calculated Frontier Orbital Energies for an Illustrative Pyridine-Containing Compound.
ParameterEnergy (eV)
HOMO Energy-6.297
LUMO Energy-1.810
HOMO-LUMO Gap (ΔE)4.487
Data adapted from a study on an imidazole derivative for illustrative purposes. irjweb.com

Molecular Modeling for Ligand-Target Interactions

Molecular modeling techniques are indispensable in modern drug discovery for predicting and analyzing the interactions between a small molecule (ligand) and a biological target, typically a protein or enzyme.

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor's active site. tubitak.gov.tr This simulation helps to elucidate the binding mode and estimate the strength of the interaction, often expressed as a binding affinity or docking score (e.g., in kcal/mol). tubitak.gov.tr For many pyridine and thiophene derivatives, docking studies have been instrumental in identifying potential biological targets and explaining structure-activity relationships. mdpi.comd-nb.infonih.govnih.gov These studies often reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and specific amino acid residues of the protein, which are crucial for binding. tubitak.gov.tr

Table 4: Illustrative Molecular Docking Results for Pyridine Derivatives Against a Cancer Target (Kinesin Eg5).
Compound TypeBinding Affinity (kcal/mol)Key Interacting ResiduesInteraction Type
Pyridone Derivative-9.52Glu118, Gly117H-bond donor
Dihydropyrimidine Derivative-7.67Glu116, Arg221H-bond donor
Data adapted from a study on pyridine and dihydropyrimidine derivatives. tubitak.gov.tr

While molecular docking provides a static snapshot of the binding pose, Molecular Dynamics (MD) simulations offer a dynamic view of the ligand-receptor complex. nih.gov MD simulations track the movements and conformational changes of atoms over time, typically on a nanosecond to microsecond timescale, providing insights into the stability of the docked pose and the flexibility of the protein. mdpi.comucl.ac.uk For drug candidates, MD simulations are used to confirm that the interactions predicted by docking are stable over time. nih.gov The stability of the complex is often assessed by monitoring metrics like the Root Mean Square Deviation (RMSD) of the atomic positions throughout the simulation.

Mechanistic Investigations of Organic Reactions

There is no published research detailing the computational investigation of organic reactions involving 3-(4-Methylthiophen-2-yl)pyridine. This includes:

Structure-Activity/Property Relationship (SAR/SPR) Modeling for Derivatives

Similarly, the literature lacks specific SAR or Structure-Property Relationship (SPR) models focused on the chemical behavior and reactivity of this compound derivatives.

Structure Property Relationships and Rational Design in Heterocyclic Chemistry

Impact of Substituent Position and Nature on Chemical Reactivity and Selectivity

The chemical behavior of 3-(4-Methylthiophen-2-yl)pyridine is profoundly influenced by the placement and electronic nature of substituents on both the pyridine (B92270) and thiophene (B33073) rings. These modifications can alter electron density, sterically hinder or facilitate reactions, and direct the regioselectivity of chemical transformations.

The pyridine ring, with its electron-deficient nitrogen atom, influences the reactivity of the entire molecule. The nitrogen's electron-withdrawing inductive effect makes the pyridine ring less susceptible to electrophilic substitution compared to benzene (B151609), and it deactivates the attached thiophene ring. ijpsonline.com Conversely, the nitrogen atom can be protonated or alkylated, which significantly alters the electronic properties and reactivity of the system. researchgate.net

Substituents on the pyridine ring can either enhance or diminish its electron-deficient character. Electron-donating groups, such as amino groups, can increase the electron density of the ring, which can, in turn, enhance catalytic activity in certain reactions like the electrochemical reduction of CO2. princeton.edu For instance, 4-aminopyridine (B3432731) has shown a higher faradaic yield for methanol (B129727) production compared to unsubstituted pyridine. princeton.edu However, bulky substituents, even if electron-donating, can introduce steric hindrance that impedes reactivity. researchgate.netprinceton.edu

On the thiophene ring, the position of the methyl group is significant. The methyl group at the 4-position of the thiophene ring is an electron-donating group, which can influence the regioselectivity of reactions on the thiophene ring.

In the broader context of substituted pyridines and thiophenes, the nature and position of substituents are crucial for directing synthetic outcomes. For example, in the synthesis of pyrazolo[3,4-b]pyridine derivatives, the presence of a bromo substituent on the thiophene ring is a prerequisite for Suzuki cross-coupling reactions, enabling the introduction of various aryl groups. mdpi.com Similarly, the regioselectivity of reactions on pyridynes (pyridine analogs of benzyne) can be controlled by the placement of electron-withdrawing substituents. nih.gov A bromo substituent at the C5 position of a 3,4-pyridyne, for example, reverses the normal regioselectivity of nucleophilic addition. nih.gov

Conformational Analysis and its Influence on Molecular Recognition

The three-dimensional shape, or conformation, of this compound is critical to how it interacts with other molecules, a process known as molecular recognition. This is particularly important in biological systems where the compound might bind to a specific receptor or enzyme. The conformation is determined by the rotation around the single bond connecting the pyridine and thiophene rings.

The dihedral angle, which is the angle between the planes of the two rings, is a key parameter in describing the molecule's conformation. In a series of related thiophene-carbohydrazide-pyridine derivatives, the dihedral angles between the thiophene and pyridine rings were found to vary significantly, from as low as 4.97° to as high as 83.52°, depending on the specific substituents and crystal packing forces. nih.gov This wide range of possible conformations highlights the flexibility of the bond linking the two rings.

The preferred conformation of this compound will be a balance of electronic and steric effects. A planar conformation would maximize π-orbital overlap between the two aromatic rings, which is electronically favorable. However, steric hindrance between the hydrogen atoms on the adjacent carbons of the two rings could force the rings to twist out of planarity. The methyl group on the thiophene ring can also influence the preferred conformation through steric interactions.

Furthermore, the ability to form hydrogen bonds is a crucial aspect of molecular recognition. While this compound itself does not have strong hydrogen bond donating groups, analogs with amide or hydroxyl substituents can form specific hydrogen bonds that stabilize interactions with a target. mdpi.com The conformation of the molecule will dictate the spatial orientation of these groups and thus their ability to form effective hydrogen bonds.

Design Principles for Modulating Electronic and Steric Properties

The rational design of molecules like this compound with specific electronic and steric properties is a fundamental goal in chemical synthesis. By strategically choosing and placing substituents, chemists can fine-tune the characteristics of the molecule for a particular application.

Modulating Electronic Properties:

The electronic properties of this compound are primarily governed by the electron-withdrawing nature of the pyridine ring and the electron-donating nature of the methyl-substituted thiophene ring. These properties can be further modulated by the introduction of additional substituents.

Inductive and Mesomeric Effects: Substituents exert their influence through inductive effects (through-bond polarization) and mesomeric effects (resonance). Electron-withdrawing groups (e.g., nitro, cyano, halides) decrease the electron density of the rings, while electron-donating groups (e.g., amino, methoxy (B1213986), alkyl) increase it. unife.it The position of the substituent determines the extent to which these effects are transmitted through the molecule.

Extending Conjugation: The electronic properties can also be altered by extending the π-conjugated system. This can be achieved by introducing double or triple bonds or by fusing additional aromatic rings to the existing structure. Extending conjugation generally leads to a smaller energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which can affect the molecule's color and electrochemical properties. researchgate.net

Bioisosteric Replacement: Another design principle is the use of bioisosteres, which are substituents or groups with similar physical or chemical properties that impart similar biological properties to a chemical compound. For example, replacing a phenyl ring with a pyridine or thiophene ring can alter electronic properties while maintaining a similar size and shape, which can be advantageous in drug design. nih.govmdpi.com

Modulating Steric Properties:

The steric properties, or the spatial arrangement of atoms, of this compound can be controlled by the size and position of substituents.

Bulky Groups: The introduction of bulky substituents, such as tert-butyl groups, can create steric hindrance around a reactive site, influencing the selectivity of a reaction or preventing unwanted interactions. researchgate.netprinceton.edu For example, the presence of bulky groups near the nitrogen atom of a pyridine can hinder its ability to act as a base or a ligand. rsc.org

Conformational Constraints: The steric bulk of substituents can also be used to influence the preferred conformation of the molecule by restricting rotation around the bond connecting the two rings. This can be used to lock the molecule into a specific shape that is optimal for binding to a target.

Chain Lengthening: In some cases, increasing the length of a substituent chain can improve binding affinity to a target by allowing the molecule to reach and interact with additional binding pockets. acs.org

A summary of design principles is presented in the table below:

Design PrincipleEffect on Electronic PropertiesEffect on Steric Properties
Introduction of Electron-Withdrawing Groups Decreases electron density, alters reactivity.Can have minor to significant steric impact depending on the group.
Introduction of Electron-Donating Groups Increases electron density, alters reactivity.Can have minor to significant steric impact depending on the group.
Extension of π-Conjugation Narrows the HOMO-LUMO gap, affects optical and electronic properties.Increases molecular size and rigidity.
Bioisosteric Replacement Modifies electronic distribution while maintaining overall size and shape.Can subtly alter local steric environment.
Introduction of Bulky Substituents Can have secondary electronic effects.Creates steric hindrance, influences selectivity and conformation.
Chain Lengthening Can have minor electronic effects.Increases reach and flexibility, potentially improving binding.

Comparative Studies with Analogues to Delineate Structural Determinants

To fully understand the role of specific structural features in determining the properties of this compound, it is highly informative to compare it with its structural analogs. By systematically altering parts of the molecule and observing the resulting changes in properties, researchers can pinpoint which structural elements are crucial for a desired activity or characteristic.

One key comparison is with the unsubstituted parent compound, 3-(thiophen-2-yl)pyridine . The primary difference here is the presence of the methyl group on the thiophene ring. The methyl group is electron-donating, which increases the electron density of the thiophene ring, potentially making it more susceptible to electrophilic attack compared to the unsubstituted analog. The methyl group also adds steric bulk, which could influence the preferred dihedral angle between the two rings and affect how the molecule fits into a binding site.

Finally, analogs where the pyridine ring is replaced by other heterocycles can also provide valuable information. For example, comparing this compound with a pyrimidine (B1678525) or pyrazine (B50134) analog would reveal how the number and position of nitrogen atoms in the six-membered ring affect the properties of the molecule. researchgate.net

A summary of these comparative analogs and their key differences is presented in the table below:

AnalogKey Structural Difference from this compoundPotential Impact on Properties
3-(Thiophen-2-yl)pyridine Lacks the methyl group on the thiophene ring.Lower electron density on the thiophene ring, less steric hindrance.
2-(Thiophen-2-yl)pyridine Thiophene is attached at the 2-position of the pyridine ring.Different overall shape, altered electronic communication between the rings.
4-(Thiophen-2-yl)pyridine Thiophene is attached at the 4-position of the pyridine ring.Different overall shape, altered electronic communication between the rings.
2,3'-Bipyridine Thiophene ring is replaced by a benzene ring.Different electronic properties (less electron-rich than thiophene), absence of sulfur-specific interactions.

Through such comparative studies, a detailed understanding of the structure-property relationships of this compound can be achieved, paving the way for the rational design of new molecules with tailored functionalities.

Applications in Advanced Chemical Materials and Probes

Role as Ligands in Coordination Chemistry and Metal Complexation

The molecular structure of 3-(4-Methylthiophen-2-yl)pyridine, featuring a nitrogen atom in the pyridine (B92270) ring and a sulfur atom in the thiophene (B33073) ring, endows it with the potential to act as a versatile ligand in coordination chemistry. Transition metal complexes containing pyridine and thiophene derivatives are widely studied due to their diverse geometries and applications. wikipedia.orgjscimedcentral.com Pyridine itself is a fundamental Lewis base and a common ligand in transition metal complexes, capable of forming stable coordination compounds with a variety of metal ions. wikipedia.orgjscimedcentral.com

In ligands that combine pyridine and thiophene rings, coordination with metal ions typically occurs through the nitrogen atom of the pyridine ring. nih.gov The sulfur atom of the thiophene ring may or may not participate in coordination, leading to different binding modes. For instance, in studies of related N-(2-methylpyridyl)-3-thienyl-alkyl-carboxamide ligands, both unidentate (binding only through one atom) and bidentate (binding through two atoms) behavior has been observed. nih.gov In bidentate complexes of these related ligands with metals like Zn(II), Cu(II), and Co(II), coordination happens through the pyridine nitrogen and a carbonyl oxygen, while the thiophene sulfur remains non-coordinating. nih.gov

However, in other structural contexts, such as hydrazone derivatives derived from thiophene-2-carbaldehyde (B41791) and pyridine-4-carbohydrazide, the ligand can act as a neutral bidentate ligand, coordinating through both the azomethine nitrogen and the thiophene sulfur. derpharmachemica.com This dual coordination can lead to the formation of various geometries, including octahedral complexes with metals like Fe(III), Ru(III), Co(II), Ni(II), and Cu(II), and tetrahedral geometries with Zn(II), Cd(II), and Hg(II). derpharmachemica.com The specific geometry is influenced by the metal ion, its oxidation state, and the other ligands present in the coordination sphere. wikipedia.org For example, molybdenum and tungsten complexes bearing pyridine as a labile ligand have been shown to react with bidentate ligands to form pseudo-octahedral geometries. rsc.org

Development of Chemical Probes for Elucidating Biological Mechanisms (focus on the chemical tool aspect)

The unique structural and electronic features of pyridine-thiophene scaffolds are being leveraged to create specialized chemical tools for investigating biological processes. The ability of these compounds to chelate metal ions is a key aspect, as this can be harnessed to probe the role of metals in biological systems or to develop mimics of enzyme active sites. For instance, modifications to pyridine-containing ligands have been used to create functional mimics of enzymes like superoxide (B77818) dismutase (SOD) and catalase, allowing researchers to study their mechanisms of action. tcu.edu By tuning the electronic properties of the ligand through chemical substitution, the redox potential and reactivity of the complexed metal ion can be controlled, providing a tool to investigate structure-activity relationships. tcu.edu

Furthermore, the inherent spectroscopic properties of these conjugated systems can be exploited. Linking pyridines with other π-conjugated systems can produce fluorescent materials. nih.gov The fluorescence of these compounds can be sensitive to their local environment and to the presence of specific analytes, making them suitable for use as molecular probes. nih.gov For example, pyridin-1(2H)-ylacrylates, which are pyridine-olefin conjugates, display fluorescence that can be fine-tuned by adding different electron-donating or electron-withdrawing groups to the molecular framework. nih.gov This tunability is a critical feature for designing chemical probes that can report on specific biological events or conditions through changes in their optical output. Ruthenium(II) complexes with pyridyl-mesoionic carbene ligands have also been developed as photoredox catalysts, and their properties can be systematically tuned, highlighting a strategy for designing new photosensitizers and probes. nih.gov

Application in Corrosion Inhibition Studies for Material Science

Derivatives containing both pyridine and thiophene rings have demonstrated significant potential as corrosion inhibitors, particularly for protecting metals like mild steel and aluminum in acidic environments. nih.govresearchgate.net The effectiveness of these molecules stems from their ability to adsorb onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium. nih.gov

The inhibition mechanism involves the interaction of the inhibitor's functional groups with the metal surface. The nitrogen and sulfur heteroatoms in the pyridine and thiophene rings, respectively, possess lone pairs of electrons that can form coordinate bonds with the vacant d-orbitals of metal atoms. Additionally, the π-electrons of the aromatic rings provide further sites for interaction and adsorption. nih.gov

Studies on compounds structurally related to this compound have shown high inhibition efficiencies. For example, 2-(5-methylthiophen-2-yl)-5-(pyridin-3-yl)-1,3,4-oxadiazole (MTPO) exhibited an excellent inhibition efficiency of 99.05% for mild steel in 1 N HCl. nih.gov Similarly, other thiophene derivatives have achieved efficiencies of up to 96% for aluminum alloys in HCl. researchgate.net These inhibitors typically function as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. nih.govresearchgate.net The adsorption of these molecules on the metal surface often follows the Langmuir adsorption isotherm, which describes the formation of a monolayer of the inhibitor on the surface. nih.gov

Interactive Data Table: Corrosion Inhibition Efficiency of Pyridine-Thiophene Analogs

Inhibitor Metal Corrosive Medium Max. Inhibition Efficiency (%) Concentration Reference
2-(5-methylthiophen-2-yl)-5-(pyridin-3-yl)-1,3,4-oxadiazole (MTPO) Mild Steel 1 N HCl 99.05 500 ppm nih.gov
(E)-thiophene-2-carbaldehyde oxime (OXM) AA2024-T3 Aluminum 1 M HCl 94.0 10⁻³ M researchgate.net
(E)-5-(thiophen-2-yl)-1H-tetrazole (TET) AA2024-T3 Aluminum 1 M HCl 96.0 10⁻³ M researchgate.net
Pyridine-2-thiol Brass 0.5 M H₂SO₄ >85 0.25 mM mdpi.com

Potential in Functional Organic Materials and Conjugated Systems

The structure of this compound, featuring directly linked pyridine and thiophene rings, forms a π-conjugated system. Such systems, where p-orbitals overlap across adjacent bonds, allow for the delocalization of electrons, leading to unique electronic and optical properties. This makes them prime candidates for the development of functional organic materials for use in optoelectronic devices like organic solar cells (OSCs), flexible displays, and solid-state lighting. taylorfrancis.com

The combination of an electron-rich thiophene unit and an electron-deficient pyridine unit creates a donor-acceptor (D-A) type structure. This D-A concept is a powerful strategy in materials science for tuning the optoelectronic properties of a molecule. taylorfrancis.com By modifying the donor and acceptor components, chemists can control the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, and thus its energy bandgap. Thieno[3,4-b]thiophene (TbT), a fused thiophene system, is noted for its ability to create low-bandgap materials due to its quinoidal character, which is a key property for applications in near-infrared (NIR) fluorescence and organic semiconductors. acs.org

Systematic studies on oligomers composed of alternating pyridine-thiophene units have shown that these materials form stable helical structures. rsc.org The optoelectronic properties of these helical oligomers, including their absorption spectra and dipole moments, are dependent on the length of the oligomer chain. Such controlled helical structures are of interest for creating chiroptical materials and for understanding charge transport in ordered molecular assemblies. rsc.org The development of new thiophene-based D-A heterocycles continues to be an active area of research, aiming to produce ideal materials with high processability and performance for next-generation electronic devices. taylorfrancis.com

Q & A

Q. How to evaluate environmental mobility and persistence?

  • Methodology :
  • Soil column experiments : Measure leaching potential using standardized OECD guidelines.
  • Ames test : Assess mutagenicity to infer long-term ecological risks .

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